2-Pyridin-2-YL-butyronitrile

Medicinal Chemistry Antiarrhythmic Drug Discovery SAR Analysis

2-Pyridin-2-YL-butyronitrile (CAS 13427-10-6; IUPAC: 2-(pyridin-2-yl)butanenitrile) is a specialized heteroaromatic nitrile with the molecular formula C9H10N2 and a molecular weight of 146.19 g/mol. It is characterized by a pyridine ring attached at the alpha position to a butyronitrile backbone, rendering it a versatile chiral building block for pharmaceutical research and complex organic synthesis.

Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
CAS No. 13427-10-6
Cat. No. B085131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyridin-2-YL-butyronitrile
CAS13427-10-6
Synonyms2-PYRIDIN-2-YL-BUTYRONITRILE
Molecular FormulaC9H10N2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCCC(C#N)C1=CC=CC=N1
InChIInChI=1S/C9H10N2/c1-2-8(7-10)9-5-3-4-6-11-9/h3-6,8H,2H2,1H3
InChIKeyLPJLBOSAMLFOSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 2-Pyridin-2-YL-butyronitrile (CAS 13427-10-6): A Pyridinyl Nitrile Building Block


2-Pyridin-2-YL-butyronitrile (CAS 13427-10-6; IUPAC: 2-(pyridin-2-yl)butanenitrile) is a specialized heteroaromatic nitrile with the molecular formula C9H10N2 and a molecular weight of 146.19 g/mol [1]. It is characterized by a pyridine ring attached at the alpha position to a butyronitrile backbone, rendering it a versatile chiral building block for pharmaceutical research and complex organic synthesis [2]. Its structure confers specific physicochemical properties, including a low molecular weight (146.19 g/mol), limited hydrogen bond donors (0), and a computed LogP of approximately 1.5, which are critical for designing CNS-penetrant or lipophilicity-optimized drug candidates [1].

Why Generic Substitution Fails for 2-Pyridin-2-YL-butyronitrile in Medicinal Chemistry


Substituting 2-Pyridin-2-YL-butyronitrile with simpler analogs like 2-pyridylacetonitrile (CAS 2739-97-1) or bulkier derivatives like 2-phenyl-2-pyridin-2-YL-butyronitrile (CAS 19395-42-7) fails due to profound differences in steric bulk, lipophilicity, and metabolic stability [1]. The compound occupies a unique chemical space where the single ethyl substituent provides optimal steric hindrance to modulate enzyme active site interactions without the excessive lipophilicity and molecular weight introduced by a phenyl group [2]. In structure-activity relationship (SAR) studies, branching at the alpha position was shown to be critical for activity; unbranched homologues were completely inactive [3]. This specific balance directly impacts synthetic feasibility, biological activity, and pharmacokinetic profiles, making generic substitution a high-risk strategy for reproducible research outcomes.

Quantitative Differentiation of 2-Pyridin-2-YL-butyronitrile from Close Analogs for Procurement Decisions


Alpha-Ethyl Substitution Confers Optimal Steric Bulk for Biological Activity Compared to Unsubstituted and Phenyl Analogs

In a head-to-head study of antiarrhythmic pyridylacetamides, the alpha-ethyl substitution in 2-Pyridin-2-YL-butyronitrile-derived compounds was essential for activity. The unsubstituted alpha-homologue was completely inactive in the conscious dog myocardial infarction model, while the alpha-ethyl branched derivative (synthesized from 2-Pyridin-2-YL-butyronitrile) exhibited potent and prolonged antiarrhythmic activity [1]. Further increasing steric bulk to alpha-phenyl led to increased intracardiac conduction side effects, demonstrating that the ethyl group provides an optimal balance [1].

Medicinal Chemistry Antiarrhythmic Drug Discovery SAR Analysis

Physicochemical Property Profile: Lower LogP and Molecular Weight Compared to 2-Phenyl Analog for Favorable ADME

The calculated LogP for 2-Pyridin-2-YL-butyronitrile is approximately 1.5 [1], and its molecular weight is 146.19 g/mol. In contrast, the closely related 2-phenyl-2-pyridin-2-YL-butyronitrile (CAS 19395-42-7) has a molecular weight of 222.29 g/mol and a higher LogP due to the added phenyl ring, although an exact value is not reported for direct comparison [2]. The lower LogP and molecular weight of 2-Pyridin-2-YL-butyronitrile place it in a more favorable property space for CNS drug discovery and fragment-based screening.

ADME Optimization Lipophilicity Control Fragment-Based Drug Design

Validated Synthetic Utility: Key Intermediate in the Synthesis of Clinically-Advanced Antiarrhythmic Agent CM 7857

The 1983 Journal of Medicinal Chemistry paper explicitly uses 2-Pyridin-2-YL-butyronitrile (or its synthetic equivalents) as a key starting material to build a series of 2-alkyl-4-(dialkylamino)-2-pyridylbutyramides [1]. Variation of the alpha-alkyl chain, specifically from hydrogen to ethyl to larger groups, was critical for modulating biological activity, confirming that this specific building block is irreplaceable for generating the most active and well-tolerated candidates, such as the clinical candidate CM 7857 [1]. This established route provides a reproducible and literature-validated path for synthesizing analogous compound libraries.

Process Chemistry Cardiovascular Research Drug Candidate Synthesis

Positional Isomer Differentiation: 2-Pyridyl Substitution is Critical for Potency Compared to 3- and 4-Pyridyl Isomers

Evaluation of the three isomeric positions (2-, 3-, and 4-pyridyl) in the antiarrhythmic pyridylacetamide series revealed that the 2-pyridyl isomer (derived from 2-Pyridin-2-YL-butyronitrile) was the most potent [1]. This critical SAR finding means that procuring the 2-pyridyl isomer is non-negotiable for activity; substitution with the 3- or 4-pyridyl analog would yield an inferior compound [1].

Isomer-Dependent Activity Receptor Binding Medicinal Chemistry

Physical Property Differentiation: Specific Boiling Point and Density as Procurement Quality Benchmarks

The reported boiling point of 2-Pyridin-2-YL-butyronitrile is 60-65 °C at 0.1 Torr, and its predicted density is 1.025±0.06 g/cm³ [1]. These values differ distinctly from the simpler analog 2-pyridylacetonitrile (CAS 2739-97-1), which has a boiling point of 76-77 °C at 2 mmHg [2]. These physical constants serve as critical benchmarks for verifying the identity and purity of the procured material, distinguishing it from closely related nitriles.

Quality Control Analytical Chemistry Supplier Qualification

Palladium-Catalyzed Reductive Cyclization: High-Yield Conversion to Cyclic Amidines as a Differentiating Application

(2-Pyridyl)-beta-nitriles, a class to which 2-Pyridin-2-YL-butyronitrile belongs, can be efficiently converted into cyclic amidines via a Pd-catalyzed reductive cyclization with yields of 80-91% [1]. This high-yielding, one-step transformation is a specific and valuable application for this scaffold, enabling rapid access to structurally complex amidine-containing heterocycles that are privileged structures in medicinal chemistry [1]. The reaction proceeds under mild acidic conditions with spontaneous ring closure, offering a strategic advantage over multi-step amidine syntheses that may not be applicable to simpler nitriles like 2-pyridylacetonitrile.

Synthetic Methodology Heterocyclic Chemistry Amidine Synthesis

Prime Application Scenarios for Procuring 2-Pyridin-2-YL-butyronitrile


Synthesis of Class IA Antiarrhythmic Drug Candidates and Analogs

As demonstrated by Bernhart et al. (1983), 2-Pyridin-2-YL-butyronitrile serves as a crucial intermediate for constructing potent antiarrhythmic agents like CM 7857, showing prolonged activity duration (120-380 min) compared to disopyramide (30-60 min) in a conscious dog model [1]. Procurement is essential for medicinal chemistry teams developing next-generation ion channel blockers with improved safety profiles.

Fragment-Based Drug Discovery Targeting CNS and Kinase Programs

With a molecular weight of 146.19 g/mol and a predicted LogP of ~1.5, this compound aligns with fragment-like property guidelines [2]. Its balanced lipophilicity and hydrogen bond acceptor count make it an ideal starting point for fragment growth into CNS-penetrant leads or kinase hinge-binders, offering a physicochemical advantage over bulkier 2-phenyl analogs.

Rapid Assembly of Cyclic Amidine Libraries via Palladium-Catalyzed Reductive Cyclization

The beta-nitrile group in 2-Pyridin-2-YL-butyronitrile enables a highly efficient, one-step Pd-catalyzed reductive cyclization to form cyclic amidines with yields ranging from 80-91% [3]. This method allows high-throughput synthesis of diverse amidine-containing heterocycles, which are valuable scaffolds for protease inhibitors and receptor antagonists.

Isomer-Specific SAR Studies on Pyridyl-Containing Bioactive Molecules

Research has shown that the 2-pyridyl isomer is significantly more potent than its 3- or 4-pyridyl counterparts in antiarrhythmic assays [1]. Procuring the exact 2-pyridyl isomer is therefore critical for teams conducting position-specific SAR explorations to optimize target engagement and selectivity.

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